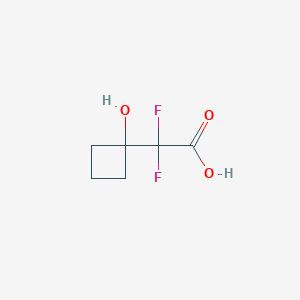
2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid
描述
2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid is a useful research compound. Its molecular formula is C6H8F2O3 and its molecular weight is 166.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid (CAS No. 681240-09-5) is a compound of interest due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a hydroxy group and two fluorine atoms on the acetic acid moiety. Its unique structure contributes to its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with key enzymes involved in metabolic pathways. For instance, it may inhibit or activate enzymes, thereby modulating metabolic processes.
- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. This modulation is crucial in understanding its therapeutic potential against various diseases.
- Transport and Distribution : The compound's distribution within biological systems is facilitated through specific transporters and binding proteins, which play a role in its bioavailability and efficacy.
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties. In vitro assays revealed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity at low concentrations. For example, in studies involving glioblastoma cells, the compound showed reduced viability at concentrations as low as 10 μM .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity. In cellular models, it inhibited the production of pro-inflammatory cytokines and reduced nitric oxide levels in macrophages stimulated with lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on glioblastoma cells showed that treatment resulted in significant apoptosis as measured by caspase activation assays. The study highlighted the compound's ability to downregulate survival pathways while upregulating apoptotic markers .
Case Study 2: Inflammatory Response Modulation
In another investigation focusing on inflammatory responses, the compound was tested on RAW 264.7 macrophage cells. Results indicated a dose-dependent decrease in LPS-induced nitric oxide production, demonstrating its potential as an anti-inflammatory agent. The effective concentration range was identified between 25 to 200 μM .
Data Table: Biological Activity Summary
属性
IUPAC Name |
2,2-difluoro-2-(1-hydroxycyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-6(8,4(9)10)5(11)2-1-3-5/h11H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAIIWWWPNARPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(C(=O)O)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















